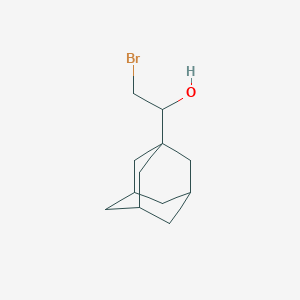

![molecular formula C15H14N4O5S2 B2802977 Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate CAS No. 431057-65-7](/img/structure/B2802977.png)

Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

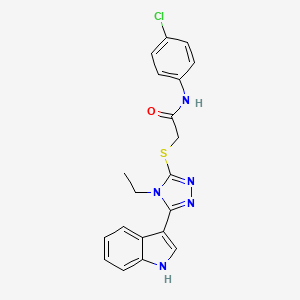

Molecular Structure Analysis

The thiazole ring is a key component of this compound. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate are not available, thiazole derivatives have been known to undergo a variety of chemical reactions .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate and related compounds have been synthesized through various chemical reactions, providing a foundation for further applications in scientific research. For instance, Sunyoung Choi and Sung‐Gon Kim (2017) demonstrated the preparation of a structurally similar compound using aza-alkylation/intramolecular Michael cascade reactions, highlighting the compound's potential for diverse chemical modifications and applications Sunyoung Choi & Sung‐Gon Kim, 2017.

Pharmacological Potential

Research into derivatives of this compound has shown promise in pharmacological applications. B. F. Abdel-Wahab et al. (2008) synthesized derivatives demonstrating significant antihypertensive α-blocking activity, indicating potential therapeutic applications B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008.

Anticancer Research

The compound and its derivatives have also been explored for anticancer properties. C. Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to this compound, on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, providing insights into their potential as anticancer agents C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, & J. Montgomery, 1983.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of thiazole derivatives, closely related to this compound, have been documented. A. Shirai et al. (2013) synthesized ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrating good in vitro antiamoebic activity, suggesting potential applications in antimicrobial and antifungal research A. Shirai, Toshiyuki Endo, H. Maseda, & T. Omasa, 2013.

Enzyme Inhibition Studies

This compound derivatives have been evaluated for their enzyme inhibition capabilities. Ayesha Babar et al. (2017) explored the α-glucosidase and β-glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing compounds with high percentage inhibition towards enzymes, indicating potential for development as enzyme inhibitors Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, & AtherFarooq Khan, 2017.

Propriétés

IUPAC Name |

ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-3-5-11(6-4-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVHAZQEEKKOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide](/img/structure/B2802896.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2802905.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)

![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)